molecular formula C8H5NO2 B045426 3-Cyanobenzoic acid CAS No. 1877-72-1

3-Cyanobenzoic acid

Cat. No.: B045426
CAS No.: 1877-72-1
M. Wt: 147.13 g/mol
InChI Key: GYLKKXHEIIFTJH-UHFFFAOYSA-N
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Description

3-Cyanobenzoic acid, also known as m-cyanobenzoic acid or m-carboxybenzonitrile, is an organic compound with the molecular formula C8H5NO2. It is a derivative of benzoic acid where a cyano group (-CN) is substituted at the meta position relative to the carboxyl group (-COOH). This compound is of significant interest due to its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

3-Cyanobenzoic acid, a synthetic compound derived from benzoic acid, primarily targets the growth and antioxidant and energy metabolism of maize seedlings . It has been found to significantly reduce the root length and fresh and dry weights of roots and leaves .

Mode of Action

The compound interacts with its targets by inducing oxidative stress, which is likely due to increased reactive oxygen species (ROS) generation . This interaction results in significant changes in the activities of peroxidase, catalase, and superoxide dismutase, which are stimulated in roots .

Biochemical Pathways

This compound affects the respiration pathways in maize seedlings. It stimulates respiration sensitive to potassium cyanide (KCN) and salicylhydroxamic acid (SHAM), which are evident in the root apexes . The stimulation of respiration sensitive to SHAM is due to the electron drain of the cytochrome oxidase (COX) pathway to the alternative oxidase pathway (AOX), resulting in an increase in ROS production .

Result of Action

The action of this compound results in the reduction of growth in maize seedlings through the induction of oxidative stress . Interestingly, the ATP contents were up to 2-fold greater in the roots treated with this compound than in the control roots . This indicates that the compound’s action has significant molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound was used in the preparation of new Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers via in situ [2+3] cycloaddition reactions with NaN3 in the presence of Zn(II) and/or Co(II) salts under hydrothermal conditions . This suggests that the compound’s action can be influenced by the presence of other chemical agents and environmental conditions such as temperature and pressure.

Biochemical Analysis

Biochemical Properties

3-Cyanobenzoic acid interacts with various biomolecules, leading to changes in biochemical reactions. For instance, it has been observed to interact with enzymes such as peroxidase, catalase, and superoxide dismutase . These interactions lead to an increase in the activities of these enzymes, suggesting that this compound may play a role in modulating antioxidant responses .

Cellular Effects

This compound has significant effects on cellular processes. It has been observed to reduce the growth of maize seedlings, likely due to increased generation of reactive oxygen species (ROS) . This suggests that this compound may influence cell function by modulating oxidative stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various cellular pathways. It has been suggested that this compound reduces the growth of maize seedlings through the induction of oxidative stress . It also appears to stimulate respiration sensitive to salicylhydroxamic acid (SHAM), leading to an increase in ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a study where maize seedlings were grown in a hydroponic medium for 96 hours, the root length and fresh and dry weights of roots and leaves were significantly reduced by this compound .

Metabolic Pathways

It has been observed to influence energy metabolism in maize seedlings , suggesting that it may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanobenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-cyanotoluene. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, vanadyl sulfate, and sodium tungstate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

Comparison with Similar Compounds

    4-Cyanobenzoic acid: Similar structure but with the cyano group at the para position.

    2-Cyanobenzoic acid: Cyano group at the ortho position.

    3-Fluorobenzoic acid: Fluoro group instead of cyano at the meta position.

Uniqueness: 3-Cyanobenzoic acid is unique due to its specific positioning of the cyano group, which influences its reactivity and applications. Its ability to form coordination polymers and its role in oxidative stress induction in plants distinguish it from other benzoic acid derivatives .

Properties

IUPAC Name

3-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLKKXHEIIFTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172074
Record name 3-Cyanobenzoic acid
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1877-72-1
Record name 3-Cyanobenzoic acid
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Record name 3-Cyanobenzoic acid
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Record name 3-Cyanobenzoic acid
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Record name m-cyanobenzoic acid
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Record name 3-CYANOBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture containing m-cyanobenzylamine (13.2 g), acetonitrile (80 g), sodium hydrogencarbonate (76 g), water (500 g), sodium persulfate (95 g), and iron oxide (0.25 g) was stirred for reaction at 80° C. over ten hours. After the precipitated solid was removed through filtration, the pH of the filtrate was adjusted to 4 through addition of sulfuric acid. The precipitated crystals were collected through filtration, washed with water, dried, to thereby obtain 7.1 g of m-cyanobenzoic acid (yield 48%, based on m-cyano-benzylamine). The m-cyanobenzoic acid obtained had a purity of 94%.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium nitrite (2.07 g) was dissolved in a 70 wt. % aqueous sulfuric acid solution (100 ml), and m-cyanobenzamide (2.92 g) was added to the resultant solution. The mixture was allowed to react at 40° C. for one hour with stirring. The precipitated crystals were collected through filtration, washed with water, and dried, to thereby obtain 2.68 g of m-cyanobenzoic acid (yield 92%). The m-cyanobenzoic acid obtained had a purity of 99% or more.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetic acid (30 ml), acetic anhydride (70 ml), sodium acetate (6.2 g), and m-cyanobenzamide (5.0 g) were mixed with stirring under cooling with ice, to thereby obtain a mixture. The mixture was allowed to react while the mixed gas of nitrogen monoxide and nitrogen dioxide (volume ratio 1:1) was introduced thereto at 286 N ml/minute for four hours. The residual solvent was removed through distillation in vacuum, and water was added to the residue, to thereby form crystals. The precipitated crystals were collected through filtration, washed with water, and dried, to thereby obtain 4.78 g of m-cyanobenzoic acid (yield 94%, based on m-cyanobenzamide). The m-cyanobenzoic acid obtained had a purity of 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture containing ethyl m-cyanobenzoate (87.5 g, 0.5 mol), methanol (192.5 g), and water (449.2 g) was placed in a 1 l-flask, and heated to 82° C. with stirring by use of a mechanical stirrer. When the temperature became stable, a 20% aqueous solution of sodium hydroxide was added thereto so as to adjust the pH of the mixture at 9.0-9.3. Four hours after the reaction started, 20% sodium hydroxide (98.2 g) was added to the mixture. Liquid chromatographic analysis revealed that the reaction mixture contained 68.4 g of m-cyanobenzoic acid (yield 93%). The reaction mixture was cooled to 30° C., and hydrochloric acid was added thereto to lower the pH of the mixture to 3.1. The mixture was heated again to 82° C., and methanol was added thereto until the mixture dissolves. The mixture was cooled so as to crystallize, to thereby obtain 63.8 g of m-cyanobenzoic acid crystal (purity 96.8%, yield 84%).
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
192.5 g
Type
reactant
Reaction Step One
Name
Quantity
449.2 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
98.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

m-Cyanobenzamide (2.92 g), sodium nitrite (2.76 g), and dimethyl sulfoxide (50 ml) were mixed and stirred vigorously at room temperature. To the mixture, methanesulfonic acid (3.95 g) was added dropwise over ten minutes, and further stirred vigorously for three hours. The solvent was removed under reduced pressure, and water (50 ml) was added to the residue. The precipitated crystals were collected through filtration, washed with water, and dried, to thereby obtain 2.57 g of m-cyanobenzoic acid (yield 88%). The obtained m-cyanobenzoic acid had a purity of 96%.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-cyanobenzoic acid?

A1: this compound is an organic compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol. It is characterized by a benzene ring substituted with a carboxylic acid group (-COOH) at position 1 and a cyano group (-CN) at position 3. While specific spectroscopic data isn't provided in the excerpts, common characterization techniques include infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS). [, ]

Q2: How is this compound synthesized?

A2: this compound can be obtained through the selective conversion of 1,3-dicyanobenzene by bacteria like Rhodococcus rhodochrous N.C.I.B. 11216. This biocatalytic approach offers a potentially greener alternative to traditional chemical synthesis. [, , ]

Q3: Can this compound be utilized in the synthesis of coordination polymers?

A3: Yes, this compound is a valuable ligand in coordination polymer synthesis. It can react with metal ions like cadmium(II) under hydrothermal conditions, leading to diverse framework structures with potential applications in areas such as luminescence. The carboxylate and cyano groups can coordinate with metal centers, forming one-dimensional, two-dimensional, or three-dimensional networks. This structural versatility makes this compound a promising building block for designing new functional materials. [, , ]

Q4: How does the structure of this compound influence its adsorption behavior?

A4: Studies using Surface-enhanced Raman spectroscopy (SERS), Surface-enhanced infrared absorption (SEIRA), and Density functional theory (DFT) reveal that this compound adsorbs onto silver surfaces as a carboxylate ion. Compared to its isomers (2-cyanobenzoic acid and 4-cyanobenzoic acid), this compound exhibits distinct adsorption behavior due to differences in dipole moment and resonance effects. This understanding of its adsorption characteristics is crucial for applications like sensing and catalysis. []

Q5: Can this compound be used in liquid-liquid extraction processes?

A5: Research suggests that room-temperature ionic liquids (RTILs) like 1-butyl-3-methylimi-dazolium hexafluorophosphate ([bmim][PF6]) are potential replacements for traditional organic solvents in bioprocesses. Specifically, [bmim][PF6] demonstrates similar effectiveness to butyl acetate in extracting erythromycin-A. This finding highlights the potential of RTILs as greener alternatives in bioseparation processes, offering advantages like reduced volatility and flammability compared to conventional solvents. []

Q6: What are the environmental impacts of this compound?

A6: While specific details on the ecotoxicological effects of this compound are not provided in the excerpts, one study demonstrates its transformation by the Fenton reagent (Fe(3+)/H2O2) in an aqueous solution. This chemical degradation process, particularly under UV irradiation, leads to dechlorination and the formation of products like trichloro-3-cyanobenzoic acid and 3-carbamyltrichlorobenzoic acid. Understanding the degradation pathways and byproducts is crucial for assessing the environmental fate and potential risks associated with this compound. []

Q7: What is the historical context of research on this compound?

A7: Research on this compound spans various disciplines, including organic synthesis, materials science, and environmental chemistry. Early studies focused on its synthesis and chemical transformations, while more recent research explores its applications in coordination polymers and its interactions with biological systems. This multidisciplinary interest underscores the versatility of this compound and its potential for future discoveries. [, , , , , , ]

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